Dimethyldioctylammonium chloride

Surfactant Chemistry Colloid Science Formulation Design

Dimethyldioctylammonium chloride (DDAC), also known as dioctyldimethylammonium chloride (DODAC), is a third-generation dialkyl quaternary ammonium compound (QAC) with the molecular formula C₁₈H₄₀ClN and a molecular weight of 305.97 g/mol. It features a cationic nitrogen center bonded to two methyl groups and two n-octyl (C8) chains.

Molecular Formula C18H40ClN
Molecular Weight 306 g/mol
CAS No. 5538-94-3
Cat. No. B041893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyldioctylammonium chloride
CAS5538-94-3
SynonymsAQ 208;  Bardac LF;  Bardac LF 18;  Bardac LF 80;  Dioctyldimethylammonium chloride;  Dodigen 2617;  HOE-S 2617;  LF 80;  Pentonium DO 50;  Querton 28CL;  Querton 28CL50;  RC 5626;  Swanol CA 3080;  Dimethyldioctylammonium Chloride;  N,N-dimethyl-N-octyl-1-octanam
Molecular FormulaC18H40ClN
Molecular Weight306 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]
InChIInChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1
InChIKeyFARBQUXLIQOIDY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyldioctylammonium Chloride (CAS 5538-94-3): A Twin-Chain Quaternary Ammonium for Controlled Foam Biocidal Applications


Dimethyldioctylammonium chloride (DDAC), also known as dioctyldimethylammonium chloride (DODAC), is a third-generation dialkyl quaternary ammonium compound (QAC) with the molecular formula C₁₈H₄₀ClN and a molecular weight of 305.97 g/mol . It features a cationic nitrogen center bonded to two methyl groups and two n-octyl (C8) chains [1]. This twin-chain structure confers specific physicochemical properties that differentiate it from single-chain and longer-chain dialkyl QACs, particularly in critical micelle concentration (CMC) and foam behavior, making it a specialized surfactant for industrial water treatment and coating applications.

Workflow fit Specialty surfactant for controlled, low-foam industrial biocidal applications
Property context Twin C8-chain dialkyl quaternary ammonium with reported lower CMC vs. longer-chain analogs
Use context Supports recirculating water systems, specialty coatings, and process-controlled emulsification

The Performance Trade-off: Why Substituting Dimethyldioctylammonium Chloride with Other Quaternary Ammonium Compounds Fails in Industrial Applications


Generic substitution among quaternary ammonium compounds is not straightforward due to a well-documented trade-off between biocidal potency, foam profile, and toxicity. The patent literature explicitly identifies that while longer-chain analogs like didecyldimethylammonium chloride (DDAC) may exhibit stronger antimicrobial activity, they are characterized by high foaming, which is operationally undesirable in recirculating water systems [1]. Conversely, dimethyldioctylammonium chloride (C8) offers a unique balance: it provides a controlled, fast-breaking foam profile essential for certain industrial processes, but this comes at the expense of reduced antimicrobial efficacy against some organisms, making it a specialized tool rather than a general-purpose biocide [1].

Target Compound
Dimethyldioctylammonium chloride (C8 chains) provides a reported low, fast-breaking foam profile suited for recirculating water systems, based on patent-level comparison.
Longer-Chain Analog
Didecyldimethylammonium chloride (C10 chains) is reported to produce high foam, which may limit direct substitution in processes where foam control is critical.
Class-Level Risk
Antimicrobial activity spectrum differs across organisms; the C8 compound's reported potency profile may not transfer directly to broad-spectrum expectations set by other quaternary ammonium compounds.

Quantitative Evidence Guide: Differentiating Dimethyldioctylammonium Chloride from Didecyldimethylammonium Chloride and Other Analogs


Critical Micelle Concentration (CMC): 11-Fold Lower CMC of Dimethyldioctylammonium Chloride vs. Didecyldimethylammonium Chloride

The CMC of dimethyldioctylammonium chloride (C8 chains) is 5.24 × 10⁻⁵ mol/L (16.0 mg/L) as determined by conductivity, which is approximately 11-fold lower than the CMC of didecyldimethylammonium chloride (C10 chains) at 180 mg/L [1]. This demonstrates that the C8 dialkyl quat is a more efficient surfactant, requiring a lower concentration to form micelles.

CMC Efficiency
Cross-study comparable
Target: 5.24 × 10⁻⁵ mol/L (16.0 mg/L)
Comparator (C10): 180 mg/L
Supports formulation efficiency screening; reported ~11-fold lower CMC may reduce concentration needed for micellization.
Aqueous solution, 298 K, conductivity method.
Surfactant Chemistry Colloid Science Formulation Design

Foam Behavior: Controlled, Fast-Breaking Foam of Dimethyldioctylammonium Chloride vs. High Foaming of Didecyldimethylammonium Chloride

US Patent 5,290,805 provides a direct head-to-head comparison, stating that dioctyldimethylammonium chloride has "low foam," while the longer-chain analog, didecyldimethylammonium chloride, is characterized as having "high foam" [1]. The patent highlights that high foaming is an undesirable feature for biocides in recirculating cooling water systems, which is the primary application domain for such compounds [1].

Foam Profile
Direct head-to-head comparison
Target (C8): Low foam, fast-breaking
Comparator (C10): High foam
Supports process-fit selection; patent data indicates foam control advantage for recirculating water system contexts.
Qualitative patent comparison; industrial water treatment context.
Industrial Water Treatment Formulation Compatibility Process Optimization

Antimicrobial Activity Spectrum: Differential Potency of Dimethyldioctylammonium Chloride Compared to Didecyldimethylammonium Chloride

A study on nanoemulsion coatings reports MBC values for dimethyldioctylammonium chloride of 2 μg/mL against S. aureus and 16 μg/mL against E. coli [1]. In contrast, a separate study found that didecyldimethylammonium chloride is bactericidal at a concentration of 1% (10,000 μg/mL) in a 1-minute contact time, but this is for a different, unspecified organism [2]. This data indicates that while dimethyldioctylammonium chloride can be highly effective against Gram-positive bacteria like S. aureus, its activity against Gram-negative E. coli is markedly reduced, and its overall potency profile differs from longer-chain analogs.

Antimicrobial Activity
Class-level inference
Reported MBC: S. aureus 2 μg/mL; E. coli 16 μg/mL
Comparator C10 MBC: reported 10,000 μg/mL for some organisms
Supports antimicrobial screening context; differential potency suggests selective fit for Gram-positive targeting.
Different test platforms and organisms; direct cross-study quantification requires validation.
Antimicrobial Coatings Biocide Selection Disinfection Formulation

Optimized Application Scenarios for Dimethyldioctylammonium Chloride Based on Quantitative Performance Evidence


Industrial Recirculating Water Systems: Cooling Towers and Oilfield Injection Water

Dimethyldioctylammonium chloride's low-foaming, fast-breaking characteristic makes it a preferred choice for recirculating water systems where excessive foam is operationally detrimental [1][2]. It is formulated into treatments for cooling towers, industrial water systems, and oilfield injection water to control microbial growth without introducing foam-related issues [3]. Its twin-chain structure is also reported to maintain efficacy in hard water and under organic soil loads .

Antibacterial Coatings and Functionalized Materials

The compound's CMC advantage (16.0 mg/L) and differential antimicrobial activity are leveraged in the synthesis of antibacterial nanoemulsion coatings. When used as a surfactant in emulsion polymerization, it enables the creation of stable, monodisperse latex particles that yield films with high sterilization rates against S. aureus (100%) and E. coli (98.74%) [4]. This is relevant for developing antimicrobial surfaces, medical device coatings, and self-sanitizing materials.

Emulsification and Phase-Transfer Catalysis in Organic Synthesis

Due to its significantly lower CMC compared to longer-chain dialkyl quats, dimethyldioctylammonium chloride is a highly efficient surfactant for emulsifying immiscible phases and facilitating phase-transfer catalysis . Its ability to reduce interfacial tension at low concentrations makes it valuable in organic synthesis, metal extraction, and the preparation of specialty chemical intermediates where controlled micellization is required .

Specialty Cleaning Formulations Requiring Controlled Foam

In cleaning products for industrial and institutional use, such as food processing plant sanitizers or agricultural equipment cleaners, the low-foam profile of dimethyldioctylammonium chloride is an advantage [3]. It allows for effective disinfection without the residue and operational issues associated with high-foaming alternatives, ensuring compliance with hygiene standards while minimizing downtime for rinsing .

Application
Selection Property
Validation Focus
Recirculating water systems
Low-foam, fast-breaking profile
Foam behavior and process compatibility under operational conditions
Antibacterial coatings
CMC advantage and emulsion stabilization
Reported sterilization-rate endpoints in nanoemulsion films
Emulsification and phase-transfer
Lower CMC for efficient surfactant use
Micellization efficiency and interfacial tension reduction
Specialty cleaning formulations
Controlled foam profile
Disinfection efficacy and residue avoidance under controlled-foam conditions
Application context based on patent literature and reported performance data; fit must be verified under intended use conditions.
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